molecular formula C8H2ClF4NS B12077260 1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene

1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene

Cat. No.: B12077260
M. Wt: 255.62 g/mol
InChI Key: YSCSNIKDJCJHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene is an organic compound with a complex structure that includes multiple functional groups such as chloro, fluoro, isothiocyanato, and trifluoromethyl

Preparation Methods

The synthesis of 1-chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of chloro and fluoro groups onto a benzene ring.

    Isothiocyanation: Conversion of an amine group to an isothiocyanate group using reagents like thiophosgene.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide and a suitable catalyst.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles like amines to form thiourea derivatives.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, which is the basis for its bioactivity.

Comparison with Similar Compounds

1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene can be compared with other similar compounds such as:

  • 1-Chloro-2-fluoro-4-isothiocyanato-5-(trifluoromethyl)benzene
  • 1-Chloro-3-fluoro-4-isothiocyanato-5-(trifluoromethyl)benzene
  • 1-Chloro-2-isothiocyanato-3-(trifluoromethyl)benzene

These compounds share similar functional groups but differ in the position of the substituents on the benzene ring

Properties

Molecular Formula

C8H2ClF4NS

Molecular Weight

255.62 g/mol

IUPAC Name

1-chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H2ClF4NS/c9-5-1-4(8(11,12)13)2-6(10)7(5)14-3-15/h1-2H

InChI Key

YSCSNIKDJCJHKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N=C=S)Cl)C(F)(F)F

Origin of Product

United States

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